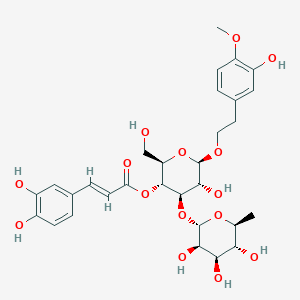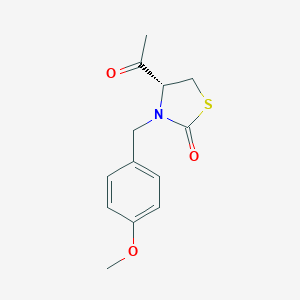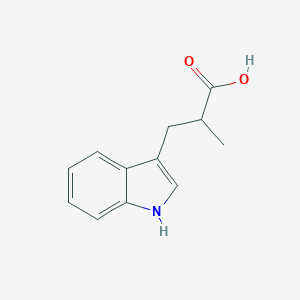
Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate
Vue d'ensemble
Description
Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with ethyl, methylthio, phenylamino, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-(methylthio)pyrimidine-5-carboxylate with aniline under specific conditions to introduce the phenylamino group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which may lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino or methylthio groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in aqueous perchloric acid medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-methyl sulfanyl-pyrimidine-5-carboxylic acid and acetaldehyde.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The phenylamino group may interact with biological receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(methylthio)pyrimidine-5-carboxylate: Lacks the phenylamino group, making it less complex and potentially less active in certain biological contexts.
4-amino-2-methyl-pyrimidine-5-carbonitrile: Contains an amino group instead of the phenylamino group, leading to different chemical and biological properties.
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: Similar structure but with an amino group instead of phenylamino, affecting its reactivity and applications.
Uniqueness
Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate is unique due to the presence of both the phenylamino and methylthio groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
ethyl 4-anilino-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-3-19-13(18)11-9-15-14(20-2)17-12(11)16-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSBXCCTANEKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC=CC=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304282 | |
| Record name | Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106475-47-2 | |
| Record name | Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)








![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)


